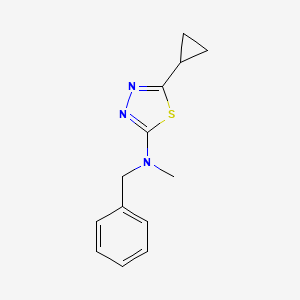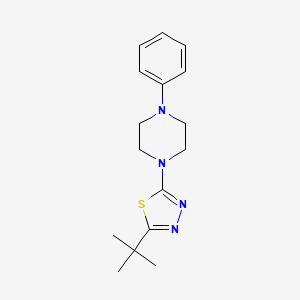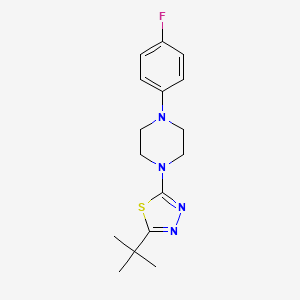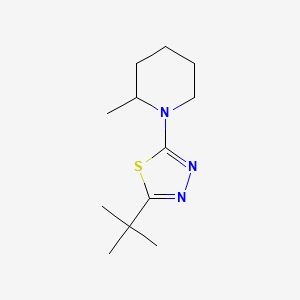![molecular formula C12H15N3OS2 B6432389 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole CAS No. 2640896-09-7](/img/structure/B6432389.png)
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole, otherwise known as 3-METH-5-TDP, is a novel thiadiazole compound that has been the focus of numerous scientific studies due to its unique properties. It is a small molecule with a molecular weight of 246.3 g/mol, and it is soluble in both aqueous and organic solvents. 3-METH-5-TDP is an important building block for the synthesis of other thiadiazole compounds and has been used in a variety of applications, including drug delivery, materials science, and biochemistry.
科学的研究の応用
3-METH-5-TDP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used in drug delivery, materials science, and biochemistry. In drug delivery, 3-METH-5-TDP has been used to improve the solubility and bioavailability of drugs. In materials science, 3-METH-5-TDP has been used to create polymers with improved mechanical properties. In biochemistry, 3-METH-5-TDP has been studied for its potential to inhibit enzymes and regulate gene expression.
作用機序
The mechanism of action of 3-METH-5-TDP is not fully understood, but it is believed to act as an inhibitor of enzymes and regulate gene expression. It is thought to bind to the active site of enzymes and prevent them from performing their normal function. It is also thought to bind to DNA and modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-METH-5-TDP are largely unknown, as it has not been studied extensively in vivo. However, in vitro studies have shown that 3-METH-5-TDP can inhibit the activity of certain enzymes, such as phosphodiesterase, and can modulate the expression of certain genes.
実験室実験の利点と制限
The main advantage of using 3-METH-5-TDP in laboratory experiments is its ability to be synthesized using a variety of methods. This makes it relatively easy to obtain and use in experiments. The main limitation of using 3-METH-5-TDP is its lack of in vivo studies, which limits its potential applications in drug delivery and biochemistry.
将来の方向性
For research include studying the mechanism of action of 3-METH-5-TDP in more detail, exploring its potential applications in drug delivery, and developing new methods for synthesizing 3-METH-5-TDP. Additionally, further in vivo studies are needed to understand the biochemical and physiological effects of 3-METH-5-TDP.
合成法
3-METH-5-TDP can be synthesized via a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The most common method used is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The reaction produces a biaryl compound, which can then be further oxidized to produce 3-METH-5-TDP. The Stille reaction is another method used to synthesize 3-METH-5-TDP, and it involves the reaction of a stannane and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that can also be used to synthesize 3-METH-5-TDP.
特性
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFLMXUWSLUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)



![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
